

Spectral Data of 4-Pyridinesulfonic Acid 1-Oxide: A Comprehensive Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pyridinesulfonic acid, 1-oxide

Cat. No.: B184006

[Get Quote](#)

Despite a thorough search of available scientific literature and chemical databases, detailed experimental spectral data (NMR, IR, MS) for 4-pyridinesulfonic acid 1-oxide could not be located. While information is available for the related compound 4-pyridinesulfonic acid and other pyridine N-oxide derivatives, specific characterization data for the target molecule remains elusive.

This guide aims to provide a framework for the analysis of 4-pyridinesulfonic acid 1-oxide, outlining the expected spectral characteristics and the methodologies for their acquisition. While direct experimental values cannot be presented, this document will serve as a resource for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectral Characteristics

Based on the structure of 4-pyridinesulfonic acid 1-oxide, the following spectral features can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of both the sulfonyl group and the N-oxide, the protons are expected to be shifted downfield. The protons ortho to the N-oxide (at C2 and C6) would likely appear as one multiplet, and the protons meta to the N-oxide (at C3 and C5) as another, likely further downfield due to the influence of the

sulfonic acid group. The integration of these signals would be 2H for each. The exact chemical shifts would be dependent on the solvent used.

- ^{13}C NMR: The carbon NMR spectrum would be expected to display three signals for the pyridine ring carbons. The carbon atom attached to the sulfonic acid group (C4) would be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) would also be deshielded due to the N-oxide group. The carbons at C3 and C5 would likely appear at a more upfield position relative to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 4-pyridinesulfonic acid 1-oxide is expected to exhibit characteristic absorption bands for the following functional groups:

- S=O stretching: Strong absorption bands are expected in the regions of 1350-1470 cm^{-1} (asymmetric) and 1120-1200 cm^{-1} (symmetric) for the sulfonic acid group.
- N-O stretching: A strong band characteristic of the N-oxide group should be observable in the 1200-1300 cm^{-1} region.
- C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm^{-1} range.
- O-H stretching: A broad absorption band corresponding to the hydroxyl group of the sulfonic acid would be expected in the 2500-3300 cm^{-1} region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 4-pyridinesulfonic acid 1-oxide ($\text{C}_5\text{H}_5\text{NO}_4\text{S}$, 175.17 g/mol). Fragmentation patterns would likely involve the loss of SO_3 (80 amu) and other characteristic fragments of the pyridine N-oxide ring.

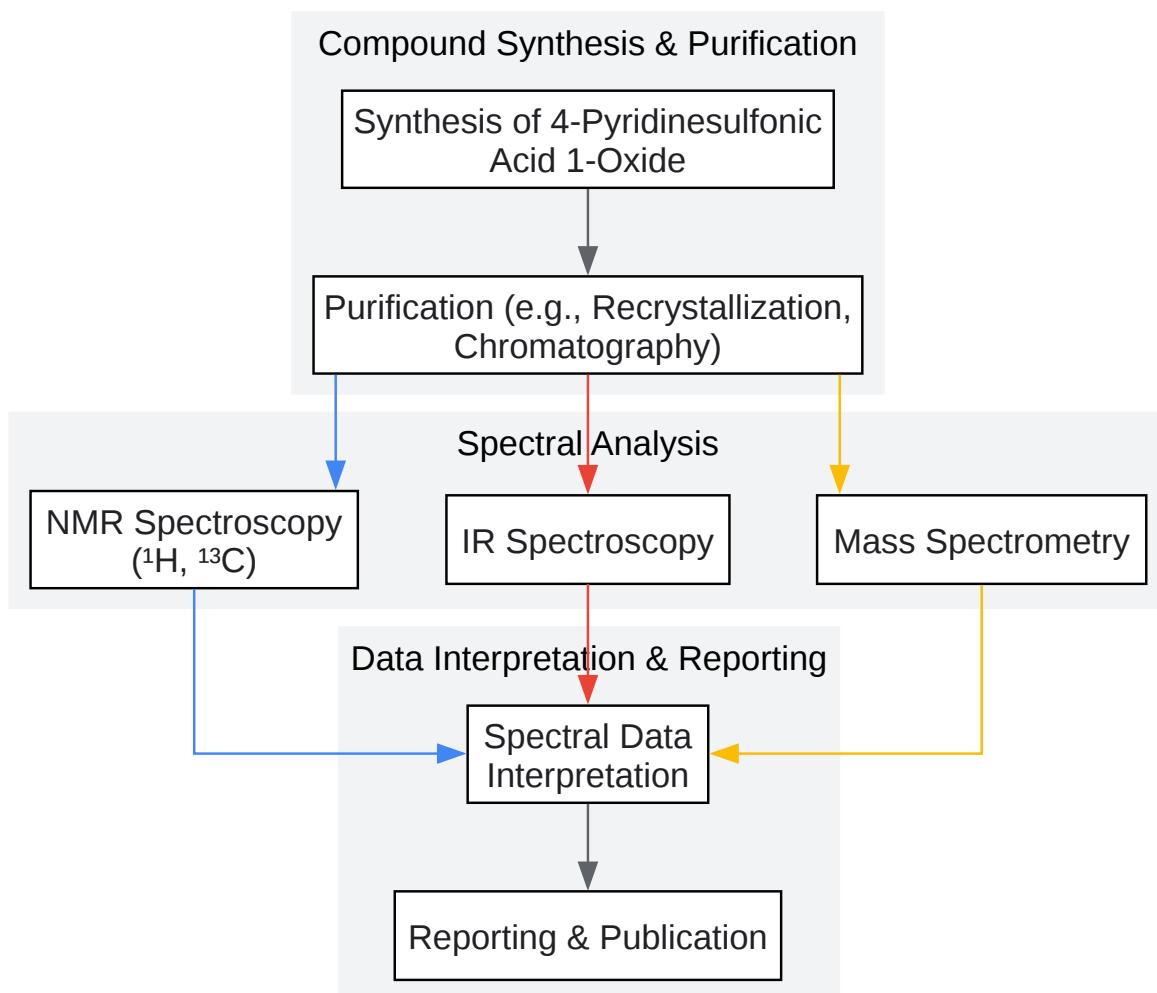
Experimental Protocols

Should a researcher synthesize 4-pyridinesulfonic acid 1-oxide, the following general experimental protocols could be employed for its spectral characterization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to a standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy


- Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Analysis

The general workflow for obtaining and analyzing spectral data for a novel compound like 4-pyridinesulfonic acid 1-oxide is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

In conclusion, while a comprehensive technical guide with experimental data for 4-pyridinesulfonic acid 1-oxide cannot be provided at this time due to a lack of available information, this document offers a foundational understanding of the expected spectral properties and the methodologies required for their determination. Further research is needed to synthesize and characterize this compound to populate the scientific record with its spectral data.

- To cite this document: BenchChem. [Spectral Data of 4-Pyridinesulfonic Acid 1-Oxide: A Comprehensive Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184006#spectral-data-of-4-pyridinesulfonic-acid-1-oxide-nmr-ir-ms\]](https://www.benchchem.com/product/b184006#spectral-data-of-4-pyridinesulfonic-acid-1-oxide-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com